molecular formula C8H8ClNO3 B1365426 Methyl 2-chloro-6-methoxynicotinate CAS No. 95652-77-0

Methyl 2-chloro-6-methoxynicotinate

Cat. No.: B1365426
CAS No.: 95652-77-0
M. Wt: 201.61 g/mol
InChI Key: WDMMBHZPESWUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-methoxynicotinate: is an organic compound with the molecular formula C8H8ClNO3 . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-chloro-6-methoxynicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

Methyl 2-chloro-6-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways by binding to specific receptors or enzymes. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-6-methoxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMBHZPESWUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442075
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-77-0
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methoxy-nicotinoyl chloride (340 g, 1650 mmol) in MeOH (4500 mL) was stirred at RT for 1 h. The solvent was evaporated in vacuo. The mixture was basified with a saturated solution of NaHCO3 and extracted with EtOAc. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; petroleum ether/EtOAc 10/1). The desired fractions were collected and the solvents evaporated in vacuo to yield 2-chloro-6-methoxy-nicotinic acid methyl ester (280 g, 90%) as a solid.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
4500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-methoxynicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methoxynicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-6-methoxynicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-6-methoxynicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-6-methoxynicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-6-methoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.